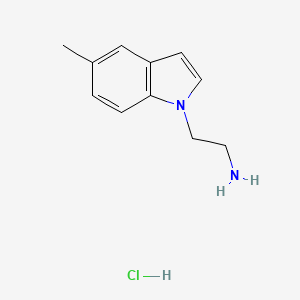
2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C11H14N2•HCL . It is a derivative of tryptamine . The compound is provided for research use only and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of a similar compound, 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine, involves the reaction of 2-methylindole with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a indole ring attached to an ethanamine group. The indole ring has a methyl group attached to the 5th carbon . The molecular weight of the compound is 210.70 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 210.70 g/mol and a molecular formula of C11H14N2•HCL . The compound decomposes at 289-292° C .Aplicaciones Científicas De Investigación
DNA Interaction and Nuclease Activity
Cu(II) complexes of tridentate ligands, including those related to 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride, have been studied for their ability to bind DNA and exhibit nuclease activity. Research demonstrates that these complexes can bind to DNA with high affinity and induce minor structural changes, suggesting potential applications in DNA targeting and cleavage mechanisms. These interactions have implications in understanding drug-DNA interactions and designing novel therapeutic agents (Kumar et al., 2012).
Catalytic and Oxidation Processes
Studies on the oxidation of naratriptan, a drug structurally related to this compound, have uncovered detailed kinetic and mechanistic aspects of its oxidation process. These insights are crucial for understanding the chemical behavior of similar indole derivatives and for exploring their potential applications in catalysis and pharmaceutical synthesis (Shankarlingaiah et al., 2015).
Antimicrobial Activity
Novel derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and tested for their antimicrobial properties. These compounds demonstrate significant activity against a range of bacterial and fungal species, highlighting their potential as therapeutic agents in treating infections (Kumbhare et al., 2013).
Efflux Pump Inhibition
Indole derivatives of 2-(1H-indol-3-yl)ethanamine have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. This pump contributes to bacterial resistance to antibiotics, and its inhibition can restore the effectiveness of antibiotics against resistant strains. These findings may inform the development of adjuvant therapies to counteract drug resistance (Héquet et al., 2014).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural evaluation of compounds structurally related to this compound. Understanding the synthesis pathways and crystal structures of these compounds aids in designing and developing new materials with potential applications in pharmaceuticals and materials science (Kukuljan et al., 2016).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301 + P310) .
Mecanismo De Acción
It’s worth noting that “2-(5-methyl-1h-indol-3-yl)ethanamine” is classified as a tryptamine , a class of compounds that play various roles in the body and can act on the nervous system. Tryptamines are involved in various biological processes and can interact with several receptor sites in the brain, leading to a wide range of effects.
Propiedades
IUPAC Name |
2-(5-methylindol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKSPHFUHBCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
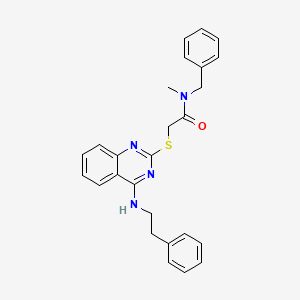
![N-(benzo[b]thiophen-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2637729.png)
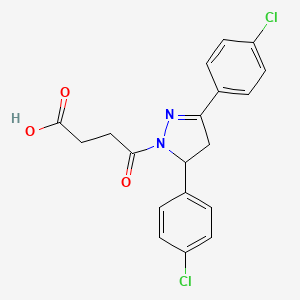
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
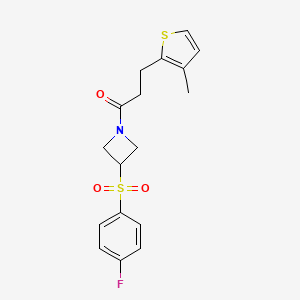
![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)
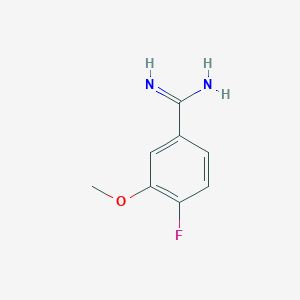
![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
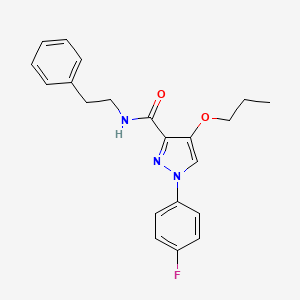
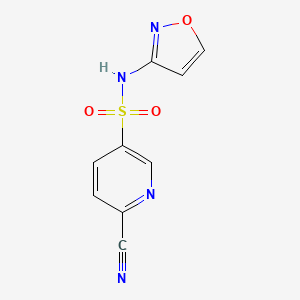
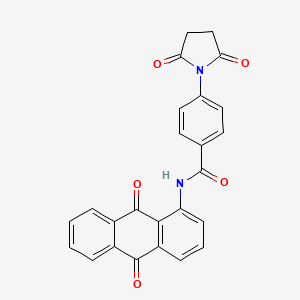
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)
![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)
